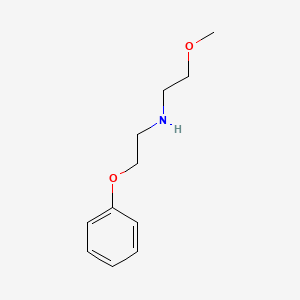

2-methoxy-N-(2-phenoxyethyl)ethanamine

Descripción general

Descripción

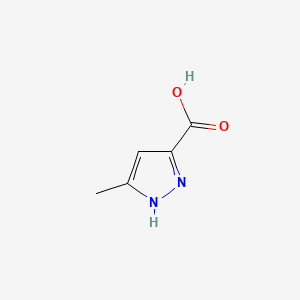

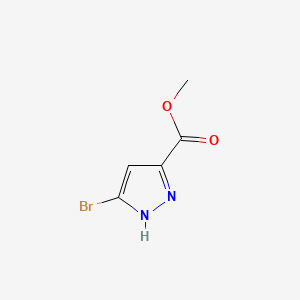

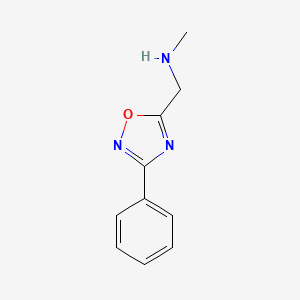

The compounds under analysis are derivatives of 2-methoxy-N-(2-phenoxyethyl)ethanamine, which are part of a broader class of designer hallucinogenic drugs known as NBOMe derivatives. These substances have gained notoriety as drugs of abuse due to their potent hallucinogenic effects and have been linked to severe intoxications and fatalities. They function as agonists at the 5-HT2A receptor, which can lead to a serotonin-like syndrome characterized by bizarre behavior, severe agitation, and seizures that can persist for several days .

Synthesis Analysis

The NBOMe derivatives, including 25I-NBOMe, 25B-NBOMe, and 25C-NBOMe, are synthesized by attaching an N-(2-methoxybenzyl) group to the amine function of the corresponding 2C-series phenethylamine structure. The synthesis process aims to create compounds with varying substituents on the phenyl ring, which significantly alters their pharmacological properties. The synthesis methods are not detailed in the provided papers, but the presence of these compounds on blotter papers indicates a successful synthesis and subsequent distribution .

Molecular Structure Analysis

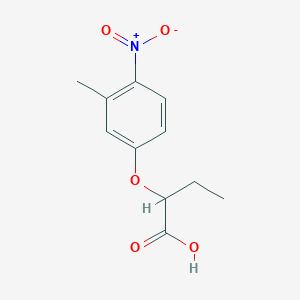

The molecular structure of these NBOMe derivatives is characterized by the presence of a methoxybenzyl group attached to the nitrogen of the ethanamine chain. This modification is crucial for the hallucinogenic properties of these compounds. The derivatives differ by the substitution pattern on the aromatic ring, which can include iodine, bromine, chlorine, or methyl groups, as seen in 25I-NBOMe, 25B-NBOMe, and 25C-NBOMe, respectively .

Chemical Reactions Analysis

The chemical behavior of NBOMe derivatives, including their reactions and interactions, is not explicitly discussed in the provided papers. However, the analysis of these compounds using various analytical techniques suggests that they are stable under the conditions used for their detection and quantification. The presence of impurities such as 25H-NBOMe, 25D-NBOMe, and others indicates that side reactions or incomplete reactions may occur during synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of the NBOMe derivatives were characterized using a combination of analytical techniques. Gas chromatography-mass spectrometry (GC-MS) revealed similar spectra for the compounds, with dominant ions at m/z = 150, 121, and 91. Derivatization with trifluoroacetic anhydride (TFAA) allowed for the determination of molecular masses. Liquid chromatography-electrospray ionization-quadrupole time of flight mass spectrometry (LC-ESI-QTOF-MS) confirmed the exact masses and chemical formulas, and tandem mass spectrometry (MS/MS) experiments elucidated the fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy provided the final structural confirmation, and Fourier transform infrared spectroscopy (FTIR) corroborated the identity of the compounds .

The analytical characterization of these substances is essential for forensic and toxicological purposes, as it allows for the identification and quantification of these drugs in seized materials, such as blotter papers, and biological samples from individuals who have ingested these substances .

Aplicaciones Científicas De Investigación

Neurochemical Pharmacology

2-methoxy-N-(2-phenoxyethyl)ethanamine is studied for its interactions with neurotransmitter receptors. In a study by Eshleman et al. (2018), various N-benzylphenethylamines, including those structurally related to 2-methoxy-N-(2-phenoxyethyl)ethanamine, were investigated for their affinity and efficacy at serotonin (5-HT) receptors. These compounds showed high affinity and full efficacy at 5-HT2A and 5-HT2C receptors, indicating their potential for neuropharmacological research in understanding hallucinogenic mechanisms (Eshleman et al., 2018).

Antimicrobial and Antidiabetic Studies

Research by S. G et al. (2023) involved Schiff bases synthesized from 2-methoxy-N-(2-phenoxyethyl)ethanamine and various aromatic aldehydes. These compounds were tested for antimicrobial and antidiabetic activities, revealing inhibitory activities and potential applications in medicinal chemistry. This study highlights the compound's relevance in the development of therapeutics against bacterial infections and diabetes (S. G et al., 2023).

Analytical Characterization in Drug Testing

Zuba et al. (2013) characterized hallucinogenic N-(2-methoxy)benzyl derivatives of phenethylamine drugs, structurally related to 2-methoxy-N-(2-phenoxyethyl)ethanamine. This research is crucial for identifying and understanding new psychoactive substances in forensic and toxicological investigations. It underscores the compound's role in developing analytical methods for drug detection (Zuba et al., 2013).

Cytochrome P450 Enzymes Metabolism

A study by Nielsen et al. (2017) focused on the metabolism of NBOMe compounds, which are structurally similar to 2-methoxy-N-(2-phenoxyethyl)ethanamine. This research provides insights into the enzymatic pathways involved in the metabolism of such compounds, crucial for understanding their pharmacokinetics and interactions with other drugs (Nielsen et al., 2017).

Biomarker Identification in Clinical Toxicology

Poklis et al. (2015) identified metabolite biomarkers of designer hallucinogens structurally related to 2-methoxy-N-(2-phenoxyethyl)ethanamine. This study is significant for clinical toxicology, aiding in the detection and understanding of the effects of new psychoactive substances (Poklis et al., 2015).

Ethylene Oligomerization Studies

Research by Nyamato et al. (2016) explored the use of compounds including 2-methoxy-N-(2-phenoxyethyl)ethanamine in ethylene oligomerization. This research has implications for industrial chemistry, particularly in the synthesis of polymers and petrochemicals (Nyamato et al., 2016).

Catalysis in Organic Synthesis

Zulu et al. (2020) investigated palladium(II) complexes of (pyridyl)imine ligands, including 2-methoxy-N-(2-phenoxyethyl)ethanamine, as catalysts for methoxycarbonylation of olefins. This study contributes to the field of organic synthesis, particularly in the development of efficient catalytic processes (Zulu et al., 2020).

Safety And Hazards

Propiedades

IUPAC Name |

2-methoxy-N-(2-phenoxyethyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-13-9-7-12-8-10-14-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKZOZLOKDOIJKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCCOC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403571 | |

| Record name | 2-methoxy-N-(2-phenoxyethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-(2-phenoxyethyl)ethanamine | |

CAS RN |

884497-53-4 | |

| Record name | N-(2-Methoxyethyl)-2-phenoxyethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884497-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-methoxy-N-(2-phenoxyethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

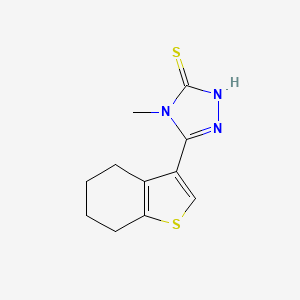

![(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B3022494.png)

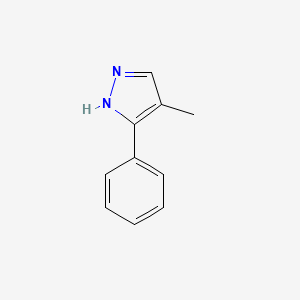

![7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3022495.png)

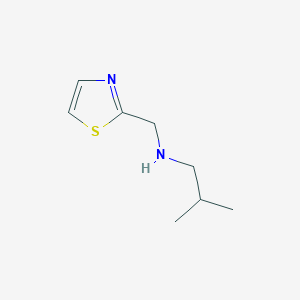

![3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-1-ol dihydrochloride](/img/structure/B3022503.png)

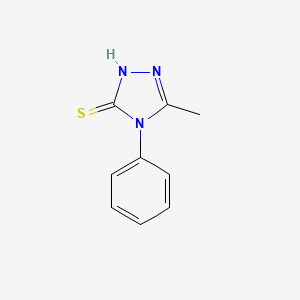

![1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride](/img/structure/B3022504.png)